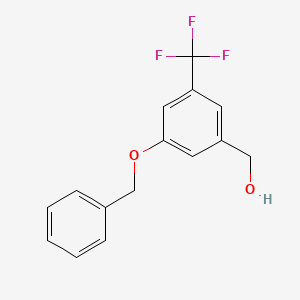
(3-Benzyloxy-5-trifluoromethyl-phenyl)-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Benzyloxy-5-trifluoromethyl-phenyl)-methanol: is an organic compound with a complex structure that includes a benzyloxy group, a trifluoromethyl group, and a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyloxy-5-trifluoromethyl-phenyl)-methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the introduction of the benzyloxy group onto the phenyl ring. This can be achieved through a nucleophilic substitution reaction where a benzyl alcohol reacts with a suitable leaving group on the phenyl ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to form the methanol derivative. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
(3-Benzyloxy-5-trifluoromethyl-phenyl)-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents like LiAlH4 or NaBH4.
Substitution: The benzyloxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, hydrogen peroxide (H2O2)
Reducing Agents: LiAlH4, NaBH4, catalytic hydrogenation
Substitution Reagents: Halides, sulfonates, organometallic reagents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce different alcohols or hydrocarbons.
科学研究应用
(3-Benzyloxy-5-trifluoromethyl-phenyl)-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of (3-Benzyloxy-5-trifluoromethyl-phenyl)-methanol involves its interaction with specific molecular targets and pathways. The benzyloxy and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- (3-Benzyloxy-5-trifluoromethyl-phenyl)ethanone
- (3-Benzyloxy-5-trifluoromethyl-phenyl)boronic acid
- (3-Benzyloxy-5-trifluoromethyl-phenyl)(methyl)sulfane
Uniqueness
Compared to similar compounds, (3-Benzyloxy-5-trifluoromethyl-phenyl)-methanol is unique due to its specific combination of functional groups. The presence of both benzyloxy and trifluoromethyl groups imparts distinct chemical properties, such as increased lipophilicity and stability. These properties make it a valuable compound in various research and industrial applications.
属性
分子式 |
C15H13F3O2 |
|---|---|
分子量 |
282.26 g/mol |
IUPAC 名称 |
[3-phenylmethoxy-5-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C15H13F3O2/c16-15(17,18)13-6-12(9-19)7-14(8-13)20-10-11-4-2-1-3-5-11/h1-8,19H,9-10H2 |
InChI 键 |
CEJSVJKNPKUYGC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(F)(F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















